Chemical properties of (R)-3-(Fmoc-amino)pyrrolidine HCl
Chemical properties of (R)-3-(Fmoc-amino)pyrrolidine HCl
An In-Depth Technical Guide to (R)-3-(Fmoc-amino)pyrrolidine HCl: Properties, Applications, and Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-3-(Fmoc-amino)pyrrolidine hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the core chemical properties, analytical characterization, and critical applications of this reagent, with a focus on the causal reasoning behind its use and associated experimental protocols.
Introduction: The Strategic Importance of a Constrained Scaffold
(R)-3-(Fmoc-amino)pyrrolidine HCl is a specialized amino acid analogue that has gained significant traction in peptide synthesis and the broader field of medicinal chemistry.[1] Its value lies not merely in its function as a chain elongator but in the unique structural motif it introduces. The pyrrolidine ring imparts a rigid conformational constraint on the peptide backbone.[2] This pre-organization of the molecular architecture can lead to significant enhancements in biological activity by locking the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity.[2]
Furthermore, the incorporation of this non-natural scaffold provides steric hindrance against enzymatic degradation, enhancing the metabolic stability and in-vivo half-life of peptide-based therapeutics.[2] This guide will explore the fundamental properties of this compound, detail methods for its characterization, and provide validated protocols for its primary application in Solid-Phase Peptide Synthesis (SPPS).
Physicochemical and Structural Properties
The foundational characteristics of (R)-3-(Fmoc-amino)pyrrolidine HCl are summarized below. Understanding these properties is crucial for its proper handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | (9H-fluoren-9-yl)methyl (R)-pyrrolidin-3-ylcarbamate hydrochloride | [3] |
| CAS Number | 1217698-49-1 | [3] |
| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [3][4] |
| Molecular Weight | 344.84 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | Typically ≥95% (HPLC) | [3][4] |
| SMILES | O=C(N[C@@H]1CCNC1)OCC1C2=CC=CC=C2C2=CC=CC=C21.[H]Cl | [3] |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from its application in SPPS indicates solubility in common polar aprotic solvents used in the field.
-
N,N-Dimethylformamide (DMF): Readily soluble, making it the solvent of choice for both deprotection and coupling steps.
-
Dichloromethane (DCM): Soluble, often used for washing steps in SPPS.
-
Acetonitrile (ACN): Soluble.[7]
-
Water: The hydrochloride salt form confers some aqueous solubility, though it is primarily used in organic media for synthesis.
Stability and Storage
Proper storage is critical to maintain the integrity of the reagent.
-
Stability: The compound is stable under standard ambient conditions.[8] The primary liability is the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is highly sensitive to basic conditions, particularly secondary amines.[9] It is stable towards acidic conditions, providing orthogonality with Boc and other acid-labile protecting groups.[7][9] It should be protected from strong oxidizing agents.[10]
-
Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place. While some suppliers suggest ambient storage, refrigeration (2-8°C) or freezing (≤ -10°C) is preferable to minimize any potential degradation over time.[6][11]
Analytical and Spectroscopic Characterization
Validation of the material's identity and purity is a prerequisite for its use in synthesis. The following sections detail the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural confirmation. Based on the molecule's structure, the following proton (¹H) and carbon (¹³C) NMR signals are anticipated (in a solvent like DMSO-d₆).
Expected ¹H NMR Signals:
-
Aromatic Protons (Fmoc group): ~7.2-7.9 ppm (8H, multiplet).
-
Pyrrolidine Ring Protons: A series of complex multiplets between ~2.8-3.5 ppm.
-
Fmoc CH and CH₂ Protons: Signals around ~4.2-4.4 ppm.
-
NH and NH₂⁺ Protons: Broad signals that may be solvent-exchangeable.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (Carbamate): ~155-157 ppm.
-
Aromatic Carbons (Fmoc group): ~120-145 ppm.
-
Fmoc CH and CH₂ Carbons: ~47 and ~66 ppm.
-
Pyrrolidine Ring Carbons: Signals in the aliphatic region, typically ~30-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H Stretch: A broad band around 3300-3400 cm⁻¹ is expected for the amine hydrochloride and the carbamate N-H.[12]
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).[12]
-
C=O Stretch (Carbamate): A strong, characteristic absorption band around 1680-1720 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the free base at m/z 309.16.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary utility of (R)-3-(Fmoc-amino)pyrrolidine HCl is as a building block in Fmoc-based SPPS.[1] It is used to introduce a conformationally restricted, non-coded residue into a growing peptide chain.
Fmoc Group Deprotection
The first step in incorporating the building block is the removal of the N-terminal Fmoc group from the resin-bound peptide. This is achieved through a base-catalyzed β-elimination mechanism.
Causality of Reagent Choice: A secondary amine, typically piperidine, is used because it is a strong enough base to abstract the acidic proton on the fluorene ring, yet it is not so strong as to cause significant side reactions on the peptide backbone.[13] It also acts as an efficient scavenger for the resulting dibenzofulvene (DBF) byproduct, preventing it from re-reacting with the newly liberated amine.[9][13]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.[14] For sequences prone to aggregation, a second treatment may be necessary.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[14] The resin is now ready for the coupling step.
Peptide Coupling Reaction
Once the Fmoc group is removed from the (R)-3-amino-pyrrolidine moiety on the resin, the now-free secondary amine is ready to be acylated by the next activated Fmoc-amino acid.
Causality of Reagent Choice: The secondary amine of the deprotected pyrrolidine is less nucleophilic and more sterically hindered than a primary amine. Consequently, standard coupling reagents like DCC/HOBt may lead to slow or incomplete reactions.[9] More potent uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are recommended to ensure high coupling efficiency.[2][9][15] These reagents rapidly form highly reactive acyl-uronium esters that readily acylate the sterically hindered amine.
Caption: Workflow for HATU-mediated peptide coupling.
Experimental Protocol: HATU-Mediated Coupling
-
Prepare Amino Acid Solution: In a separate vial, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and a hindered base such as Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Pre-activation: Allow the solution to stand for 5-15 minutes at room temperature to pre-form the active ester.[9][15]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin from the previous step.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. Reaction completion can be monitored using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine but can be adapted).
-
Reagent Removal: Drain the coupling solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Safety and Handling
As with any chemical reagent, appropriate safety precautions must be observed.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4]
Conclusion
(R)-3-(Fmoc-amino)pyrrolidine HCl is a high-value, strategic building block for modern drug discovery and peptide science. Its ability to introduce conformational rigidity is a key tool for enhancing the pharmacokinetic and pharmacodynamic profiles of synthetic peptides. A thorough understanding of its chemical properties, reactivity, and the rationale behind the specific protocols for its use—particularly the necessity of potent coupling reagents—is essential for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively leverage this unique scaffold in their synthetic endeavors.
References
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Methods for Removing the Fmoc Group. Springer. [Link]
-
3-Aminopyrrolidine. PubChem. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Supporting information. Royal Society of Chemistry. [Link]
-
Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]
-
Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook. [Link]
-
(R)-3-CBZ-AMINO PYRROLIDINE-HCL. Chemsrc. [Link]
-
(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]
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